molecular formula C7H12N2O B6153736 (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 2227792-88-1

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B6153736
CAS No.: 2227792-88-1
M. Wt: 140.18 g/mol
InChI Key: ZPTQDEHICJBLMW-ZCFIWIBFSA-N
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Description

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound characterized by a pyrazole ring substituted with two methyl groups and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the pyrazole is reacted with a Grignard reagent derived from ethan-1-ol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-bromopyridin-4-yl)ethan-1-ol
  • (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
  • (1R)-1-(4-fluorophenyl)ethan-1-ol

Uniqueness

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2227792-88-1

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1R)-1-(1,4-dimethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-5-4-9(3)8-7(5)6(2)10/h4,6,10H,1-3H3/t6-/m1/s1

InChI Key

ZPTQDEHICJBLMW-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CN(N=C1[C@@H](C)O)C

Canonical SMILES

CC1=CN(N=C1C(C)O)C

Purity

95

Origin of Product

United States

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